5-Methyl-4,5-dihydro-isoxazole-3-carboxylic acid
Description
5-Methyl-4,5-dihydro-isoxazole-3-carboxylic acid is a bicyclic isoxazoline derivative characterized by a five-membered dihydroisoxazole ring fused with a carboxylic acid group at position 3 and a methyl substituent at position 4. This compound serves as a critical scaffold in medicinal and agrochemical research due to its structural versatility and bioactivity. Synthetic derivatives of this core structure, such as ethyl or methyl esters, amides, and piperazine-linked analogs, have been developed to optimize pharmacokinetic properties, solubility, and target specificity . For example, ethyl ester derivatives (e.g., compound 10a in ) are often synthesized to enhance membrane permeability, while amide derivatives (e.g., 11a) improve metabolic stability .
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-3-2-4(5(7)8)6-9-3/h3H,2H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGJLITZBSTRQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=NO1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4486-00-4 | |
| Record name | 5-methyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4,5-dihydro-isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydroxylamine hydrochloride with β-keto esters under refluxing methanolic conditions. This reaction yields the isoxazole ring through a (3 + 2) cycloaddition mechanism .
Industrial Production Methods: Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. These methods focus on eco-friendly and sustainable approaches to synthesize isoxazole derivatives .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-4,5-dihydro-isoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can yield dihydroisoxazole derivatives.
Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include substituted isoxazoles, oxazoles, and dihydroisoxazole derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been explored for its anti-tuberculosis properties. Research indicates that modifications to the isoxazoline structure can enhance its efficacy against Mycobacterium tuberculosis. A study demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.4 to 25 μg/mL, with specific substitutions leading to improved activity compared to the original compound .
Table 1: Anti-Tuberculosis Activity of Derivatives
| Compound | MIC (μg/mL) | Substituent |
|---|---|---|
| 8a | 12.5 | Isopropyl |
| 8b | 25 | N-propyl |
| 8c | 0.4 | N-hexyl |
| 8e | 0.8 | Phenethyl |
Synthesis and Structural Optimization
The synthesis of derivatives of 5-Methyl-4,5-dihydro-isoxazole-3-carboxylic acid involves various methods including hydrolysis and substitution reactions. For instance, one study identified metabolites formed during the biotransformation of related compounds through hydrolysis, leading to derivatives that maintain biological activity .
Synthesis Methods:
- Hydrolysis to form metabolites.
- Modification of the isoxazoline ring for enhanced activity.
Pharmacological Insights
The pharmacological potential of this compound extends beyond anti-tuberculosis activity. It has been investigated for its role as a PAR-2 inhibitor , which may have implications in pain management and inflammatory conditions . The identification of metabolites through HPLC-MS/MS techniques has further elucidated its metabolic pathways, confirming the structural integrity of synthesized compounds compared to their natural counterparts .
Case Studies and Research Findings
Several studies highlight the versatility of this compound in drug development:
- Case Study 1: A study focused on optimizing the structure-activity relationship (SAR) of isoxazoline derivatives revealed that specific modifications significantly improved anti-tuberculosis activity compared to baseline compounds .
- Case Study 2: Another investigation demonstrated the efficacy of synthesized metabolites in inhibiting specific biological pathways, suggesting potential applications in treating chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of 5-Methyl-4,5-dihydro-isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily due to its ability to bind to enzymes and receptors, modulating their activity. For instance, its derivatives act as Raf kinase inhibitors by binding to the kinase domain, thereby inhibiting the MAPK/ERK signaling pathway .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following sections compare 5-methyl-4,5-dihydro-isoxazole-3-carboxylic acid with structurally related compounds, focusing on synthetic yields, biological activities, and physicochemical properties.
Ethyl/Methyl Ester Derivatives
Derivatives with ester groups at position 3 exhibit distinct synthetic and functional profiles:
*The herbicide derivative in and incorporates a trifluoromethylpyrimidine group, enhancing its agrochemical activity compared to simpler esters.
Key Observations :
- Piperazine-linked phenyl groups (e.g., 10a, 10d) improve yields (48–61%) compared to non-aromatic analogs, likely due to stabilized intermediates .
Amide Derivatives
Amide derivatives demonstrate enhanced metabolic stability and enzyme-targeting capabilities:
Key Observations :
- NSC-163501 () replaces the carboxylic acid with an acetic acid group and introduces a chloro substituent, enabling potent glutamine antagonism—unseen in the parent compound .
- Amide derivatives like 11a retain high purity (98%) but require more complex synthetic steps, such as carbamoylation .
Commercial Isoxazole Carboxylic Acids
Commercial analogs highlight the impact of methyl group positioning:
| Compound | CAS RN | Melting Point (°C) | Price (1g) | Reference |
|---|---|---|---|---|
| 5-Methylisoxazole-3-carboxylic acid | 3405-77-4 | 168–170 | JPY 2,700 | |
| 3-Methylisoxazole-5-carboxylic acid | 4857-42-5 | Not reported | JPY 31,300 |
Key Observations :
- The 5-methyl isomer (target compound) has a higher melting point (168–170°C) than the 3-methyl analog, suggesting stronger intermolecular forces .
- Commercial availability and cost vary significantly, with the 3-methyl isomer being ~12× more expensive, likely due to synthetic complexity .
Heterocyclic Hybrids
Compounds combining isoxazole with other heterocycles exhibit unique properties:
Biological Activity
Overview
5-Methyl-4,5-dihydro-isoxazole-3-carboxylic acid (CAS No. 4486-00-4) is a heterocyclic compound belonging to the isoxazole family, characterized by its five-membered ring structure containing one nitrogen and one oxygen atom. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug development.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, modulating their activity. Notably, derivatives of this compound have been identified as Raf kinase inhibitors, which play a crucial role in melanoma treatment by inhibiting the MAPK/ERK signaling pathway. The compound's mechanism involves binding to enzymes and receptors, effectively altering their functional states.
1. Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound and its derivatives. For instance:
- Compound A16 , which incorporates the 4,5-dihydroisoxazole moiety, exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) ranging from to µg/mL .
- The compound targets the bacterial cell division protein FtsZ, suggesting a novel mechanism for combating antibiotic resistance.
| Compound | Target Pathogen | MIC (µg/mL) | Notes |
|---|---|---|---|
| A16 | MRSA | ≤0.125 - 0.5 | Effective in vivo; non-toxic to HeLa cells |
2. Anticancer Activity
The potential anticancer effects of this compound have also been explored:
- Structure-Activity Relationship (SAR) studies indicated that modifications to the isoxazole ring can enhance cytotoxicity against various cancer cell lines. For example, derivatives showed promising results against breast cancer cells with IC50 values indicating effective inhibition of cell growth .
| Cell Line | IC50 (µM) | Activity Description |
|---|---|---|
| MCF-7 (breast) | 225 | Significant growth inhibition |
| OVXF 899 (ovarian) | 2.76 | High selectivity and potency |
Research Findings and Case Studies
Several case studies have contributed to understanding the biological activity of this compound:
- Antibacterial Studies : A series of benzamide derivatives containing the 4,5-dihydroisoxazole ring were synthesized and evaluated against Gram-positive and Gram-negative bacteria. The findings confirmed that these compounds possess enhanced antibacterial activity compared to traditional antibiotics .
- Anticancer Evaluations : In vitro studies demonstrated that modifications to the isoxazole structure led to increased cytotoxicity against a panel of human tumor cell lines, including lung and ovarian cancers . The most active derivatives exhibited selectivity toward renal cancer cells.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 5-methyl-4,5-dihydro-isoxazole-3-carboxylic acid derivatives?
- Methodology : Synthesis typically involves cyclocondensation reactions using hydroxylamine derivatives and α,β-unsaturated carbonyl precursors. For example, refluxing in polar aprotic solvents (e.g., DMF or THF) with catalytic bases like triethylamine improves yield. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water mixtures) is recommended .
- Key Parameters : Reaction temperature (80–100°C), stoichiometric ratios (1:1.2 for carbonyl:hydroxylamine), and inert atmosphere (N₂) to prevent oxidation.
Q. How can researchers confirm the structural integrity and purity of synthesized this compound analogs?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR to verify dihydroisoxazole ring conformation and substituent positions (e.g., characteristic δ 3.2–4.0 ppm for diastereotopic protons in the dihydro ring) .
- Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+Na] for ethyl ester derivatives) .
- HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .
Advanced Research Questions
Q. What strategies mitigate decomposition of 5-methyl-4,5-dihydro-isoxazole derivatives in formulation studies?
- Formulation Insights :
- Use non-aqueous solvents (e.g., glyceryl triacetate) to prevent hydrolysis of the dihydroisoxazole ring .
- Stabilize suspensions with emulsifiers (e.g., polyoxyethylene castor oil derivatives) and structure modifiers (e.g., xanthan gum) to enhance thermal and dilution stability .
Q. How do substituent modifications on the dihydroisoxazole core influence biological activity?
- Structure-Activity Relationship (SAR) Approaches :
- Electron-Withdrawing Groups : Fluorine or nitro substituents at the 4-position enhance electrophilicity, improving target binding (e.g., enzyme inhibition) .
- Hydrophobic Side Chains : Alkyl or aryl groups (e.g., benzyl or cyclopropylmethyl) increase lipophilicity, enhancing membrane permeability in cellular assays .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Safety Measures :
- Storage : Protect from moisture (desiccator, silica gel) and light (amber glass vials) to prevent degradation .
- PPE : Nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Use fume hoods for weighing and synthesis .
Q. How can researchers resolve discrepancies in spectroscopic data for dihydroisoxazole derivatives?
- Troubleshooting :
- NMR Signal Splitting : Diastereotopic protons in the dihydro ring may split into complex multiplet patterns; use 2D NMR (COSY, HSQC) for assignment .
- HPLC Purity Inconsistencies : Optimize gradient elution (e.g., 10–90% acetonitrile over 20 minutes) to separate closely related impurities .
Methodological Challenges
Q. What mechanistic insights explain the reactivity of this compound in ring-opening reactions?
- Reaction Pathways : Acid- or base-catalyzed ring opening generates β-keto amide intermediates. For example, HCl/ethanol cleaves the isoxazole ring to form α,β-unsaturated carbonyl compounds .
- Kinetic Studies : Monitor reaction progress via FT-IR (disappearance of C=N stretch at ~1600 cm⁻¹) and LC-MS to identify intermediates .
Q. How can environmental hazards of this compound be assessed?
- Ecotoxicology Protocols :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
